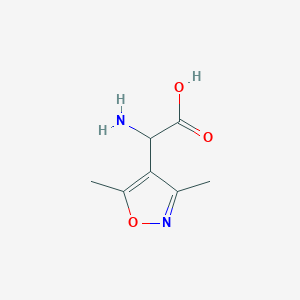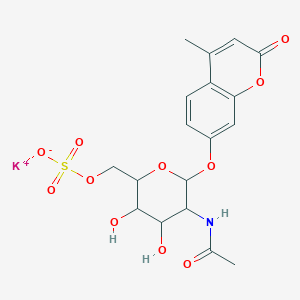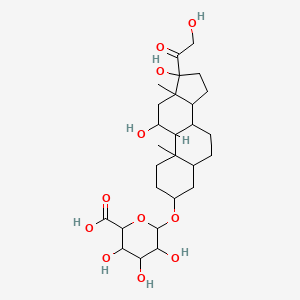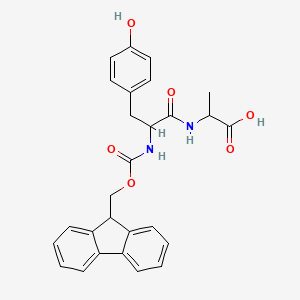
2-(3,5-Dimethyl-4-isoxazolyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethyl-4-isoxazolyl)glycine: Dimebolin , is a five-membered heterocyclic compound. Its structure consists of an isoxazole ring fused to a glycine moiety. The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions. Due to its unique structure, it exhibits a wide spectrum of biological activities.
准备方法
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-(3,5-Dimethyl-4-isoxazolyl)glycine. One common approach involves the condensation of glycine with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction proceeds under appropriate conditions to form the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.
化学反应分析
Reactivity:: 2-(3,5-Dimethyl-4-isoxazolyl)glycine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the isoxazole ring can be replaced.
Amidation: The carboxylic acid group can react with amines to form amides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Amidation: Amine reactants and coupling agents (e.g., DCC, EDC) for amide bond formation.
Major Products:: The major products depend on the specific reaction conditions and substituents. For example, amidation yields this compound amides.
科学研究应用
2-(3,5-Dimethyl-4-isoxazolyl)glycine has found applications in:
Neuroscience: It has been investigated for its potential as a cognitive enhancer.
Neuroprotection: Studies suggest neuroprotective effects against oxidative stress and excitotoxicity.
Alzheimer’s Disease: Some research explores its role in Alzheimer’s therapy.
作用机制
The exact mechanism remains under investigation. It likely involves modulation of neurotransmitter systems and synaptic plasticity.
相似化合物的比较
While Dimebolin is unique, other isoxazole derivatives (e.g., ibotenic acid, muscimol) share structural similarities.
属性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
2-amino-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-5(4(2)12-9-3)6(8)7(10)11/h6H,8H2,1-2H3,(H,10,11) |
InChI 键 |
BIWAEPJSMLOBJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)


